molecular formula C16H28O5S B12568922 3-[2-(Furan-3-yl)ethyl]-2,3,4-trimethylcyclohexan-1-ol;methanesulfonic acid CAS No. 183620-27-1

3-[2-(Furan-3-yl)ethyl]-2,3,4-trimethylcyclohexan-1-ol;methanesulfonic acid

Cat. No.: B12568922
CAS No.: 183620-27-1
M. Wt: 332.5 g/mol
InChI Key: WNWCDYNZUIYHEC-UHFFFAOYSA-N
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Description

3-[2-(Furan-3-yl)ethyl]-2,3,4-trimethylcyclohexan-1-ol;methanesulfonic acid is a complex organic compound that features a furan ring, a cyclohexane ring, and a methanesulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Furan-3-yl)ethyl]-2,3,4-trimethylcyclohexan-1-ol;methanesulfonic acid typically involves multiple steps. One common method includes the initial formation of the furan ring, followed by the attachment of the ethyl group and the cyclohexane ring. The final step involves the introduction of the methanesulfonic acid group under controlled conditions. Specific reagents and catalysts are used at each step to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. Key factors in industrial production include the optimization of reaction conditions, such as temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Furan-3-yl)ethyl]-2,3,4-trimethylcyclohexan-1-ol;methanesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different derivatives.

    Reduction: The compound can be reduced to modify the cyclohexane ring or the furan ring.

    Substitution: Functional groups on the furan or cyclohexane rings can be substituted with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the cyclohexane ring may produce a more saturated derivative.

Scientific Research Applications

3-[2-(Furan-3-yl)ethyl]-2,3,4-trimethylcyclohexan-1-ol;methanesulfonic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-[2-(Furan-3-yl)ethyl]-2,3,4-trimethylcyclohexan-1-ol;methanesulfonic acid involves its interaction with specific molecular targets and pathways. The furan ring can interact with enzymes and receptors, modulating their activity. The methanesulfonic acid group can enhance the compound’s solubility and stability, facilitating its biological activity. Detailed studies are required to fully elucidate the molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(furan-2-yl)propanoate: This compound also contains a furan ring and is used in similar applications.

    Furan-2,5-dicarboxylic acid:

Uniqueness

3-[2-(Furan-3-yl)ethyl]-2,3,4-trimethylcyclohexan-1-ol;methanesulfonic acid is unique due to its combination of a furan ring, a cyclohexane ring, and a methanesulfonic acid group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

CAS No.

183620-27-1

Molecular Formula

C16H28O5S

Molecular Weight

332.5 g/mol

IUPAC Name

3-[2-(furan-3-yl)ethyl]-2,3,4-trimethylcyclohexan-1-ol;methanesulfonic acid

InChI

InChI=1S/C15H24O2.CH4O3S/c1-11-4-5-14(16)12(2)15(11,3)8-6-13-7-9-17-10-13;1-5(2,3)4/h7,9-12,14,16H,4-6,8H2,1-3H3;1H3,(H,2,3,4)

InChI Key

WNWCDYNZUIYHEC-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1(C)CCC2=COC=C2)C)O.CS(=O)(=O)O

Origin of Product

United States

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